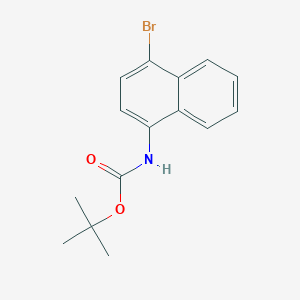

![molecular formula C10H9N3O3 B061726 Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate CAS No. 163719-72-0](/img/structure/B61726.png)

Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

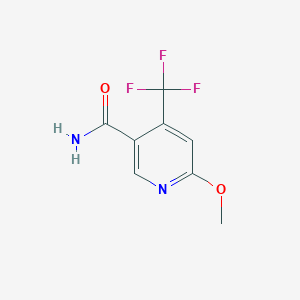

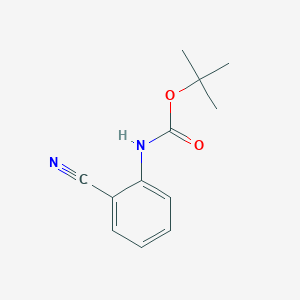

Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate is a chemical compound with the molecular formula C₁₀H₉N₃O₃ . It is used in various fields of research due to its unique properties .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate, often involves condensation between nitriles, hydroxylamine, and aldehydes . The product is typically isolated by column chromatography .Molecular Structure Analysis

The molecular structure of Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate consists of a five-membered 1,2,4-oxadiazole ring attached to a pyridinyl group and an ethyl carboxylate group . The average mass of the molecule is 219.197 Da .Scientific Research Applications

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives, which include the compound , have been found to exhibit a broad spectrum of agricultural biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

Antibacterial Effects

Certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC 50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . They also exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc) .

Potential Alternative Templates for Antibacterial Agents

1,2,4-Oxadiazole derivatives containing a trifluoromethyl pyridine moiety could be potential alternative templates for discovering novel antibacterial agents .

High Energy Molecules

Oxadiazoles, including 1,2,4-oxadiazole, have been utilized as high energy molecules or energetic materials .

Pharmaceutical Compounds

Oxadiazoles have been used as pharmaceutical compounds . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Anti-Trypanosomal Activity

Some oxadiazole derivatives have been studied for their probable mode of action against Trypanosoma cruzi cysteine protease cruzain using molecular docking .

Inhibition of Metastatic Growth

Certain oxadiazole derivatives have shown to effectively inhibit metastatic growth of B16 murine melanoma in vivo in mice, without toxic effects .

Safety and Hazards

Mechanism of Action

Mode of Action

Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The mode of action of these compounds often involves interaction with specific enzymes or receptors in the target organism, leading to inhibition of essential biological processes .

Biochemical Pathways

1,2,4-oxadiazoles have been reported to exhibit anti-infective properties, suggesting they may interfere with the biochemical pathways of infectious organisms .

Result of Action

Compounds with the 1,2,4-oxadiazole moiety have been reported to exhibit anti-infective properties, suggesting they may inhibit the growth of infectious organisms or interfere with their vital processes .

properties

IUPAC Name |

ethyl 3-pyridin-3-yl-1,2,4-oxadiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-2-15-10(14)9-12-8(13-16-9)7-4-3-5-11-6-7/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJHAHJTNSHCNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936867 |

Source

|

| Record name | Ethyl 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

163719-72-0 |

Source

|

| Record name | Ethyl 3-(3-pyridinyl)-1,2,4-oxadiazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163719-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B61649.png)

![6-Fluorobenzo[d]isoxazol-3-ylamine](/img/structure/B61654.png)

![Methyl 2-[(cyanomethyl)sulfonyl]benzoate](/img/structure/B61671.png)